3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide

CNS Drug Design Blood-Brain Barrier Penetration Physicochemical Profiling

This distinct 1,2,4-oxadiazole regioisomer is essential for KNa1.1 (SLACK) ion channel selectivity panels, where the 1,3,4-oxadiazole isomer causes a functional mode switch. The 4-chloro substituent provides critical halogen-bond donor capacity and a LogP of 2.24 optimal for BBB penetration, making it an irreplaceable intermediate for KCNT1-associated epilepsy programs. Generic 4-methoxy or 2-chloro analogs cannot replicate this pharmacological fingerprint.

Molecular Formula C14H16ClN3O3
Molecular Weight 309.75 g/mol
Cat. No. B7715004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide
Molecular FormulaC14H16ClN3O3
Molecular Weight309.75 g/mol
Structural Identifiers
SMILESCOCCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H16ClN3O3/c1-20-9-8-16-12(19)6-7-13-17-14(18-21-13)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3,(H,16,19)
InChIKeyMQUDYUITROHOAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide: A Key Building Block for CNS-Targeted Research Libraries


3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide (CAS 876714-61-3) is a small-molecule heterocyclic amide featuring a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl ring and an N-(2-methoxyethyl)propanamide side chain . 1,2,4-Oxadiazoles are recognized as privileged scaffolds in medicinal chemistry, particularly for central nervous system (CNS) drug discovery, due to their favorable permeability and metabolic stability profiles when appropriately substituted [1]. This compound serves as a versatile intermediate or final screening candidate for programs targeting ion channels, such as the sodium-activated potassium channel SLACK, where 1,2,4-oxadiazole inhibitors like VU245 and VU0935685 have demonstrated specific structure-activity relationships (SAR) around the aryl and amide substituents [1]. Its predicted physicochemical properties, including a LogP of 2.24 and a topological polar surface area of 77 Ų, are consistent with CNS drug-like space .

Why Generic Substitution Fails for 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide in Biological Assays


The assumption that any 1,2,4-oxadiazole derivative bearing a propanamide side chain can serve as an interchangeable surrogate is contradicted by documented structure-activity relationships (SAR) within this pharmacophore class. In the context of SLACK potassium channel inhibition, a closely related SAR study demonstrated that even the regioisomeric exchange of a 1,2,4-oxadiazole for a 1,3,4-oxadiazole core resulted in a complete loss of channel inhibitory activity, shifting the compound to mode-switching behavior [1]. Furthermore, subtle electronic and lipophilic modifications at the 4-position of the phenyl ring, such as the introduction of chlorine versus other substituents, directly modulate the electron density on the oxadiazole moiety and influence critical binding interactions [1]. Generic selection of a 4-methyl or 4-methoxy analog would therefore alter the hydrogen-bond acceptor/donor capacity and hydrophobic surface area in the para-position, potentially abolishing the desired pharmacological profile. The precise arrangement of the 4-chlorophenyl group and the 2-methoxyethyl amide tail in this compound offers a distinct pharmacological fingerprint that cannot be replicated by off-target ring isomers or simpler aryl amides.

Quantitative Differentiation: 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide vs. Closest Analogs


Lipophilicity Advantage Over the 4-Methoxy Analog: A LogP Comparison

Compared to its closest commercially available analog, N-(2-Methoxyethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide, the target compound exhibits a significantly higher predicted partition coefficient (LogP). This difference is critical for passive membrane permeability and potential blood-brain barrier (BBB) penetration. The target compound's LogP is 2.24 , whereas the 4-methoxy analog has a predicted LogP of 1.64 . A LogP value exceeding 2.0 is generally considered favorable for CNS drug candidates, while the 4-methoxy analog falls below this threshold, potentially limiting its brain exposure.

CNS Drug Design Blood-Brain Barrier Penetration Physicochemical Profiling

Electronic and Steric Differentiation from the 2-Chloro Isomer: Positional Isomerism Counts

The substitution of chlorine at the 4-position (para) of the phenyl ring provides a distinct electronic environment compared to its 2-chloro (ortho) isomer, 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide, which is available from other vendors . While direct SAR data for this specific pair is not publicly available, class-level SAR from the 1,2,4-oxadiazole SLACK inhibitor series indicates that the para-substituent on the phenyl ring has a critical impact on biological activity; slight electronic modifications in this region can convert a potent inhibitor into a channel activator [1]. The 4-chloro derivative also has a different predicted polar surface area (77 Ų) compared to the 2-chloro isomer (64 Ų) due to differences in molecular symmetry and intramolecular hydrogen bonding potential.

Structure-Activity Relationship (SAR) Positional Isomerism Target Engagement

Core Scaffolding Advantage Over 1,3,4-Oxadiazole Isomers: Lessons from SLACK Channel Pharmacology

The specific 1,2,4-oxadiazole core of the target compound is crucial for retaining biological activity on certain protein targets. In a head-to-head comparison within the SLACK potassium channel inhibitor program, the 1,3,4-oxadiazole regioisomer (compound 81) displayed a complete functional switch, acting as an activator rather than an inhibitor of the channel, while the 1,2,4-oxadiazole scaffold maintained inhibitory activity [1]. This demonstrates that atomic connectivity in the oxadiazole ring is not a trivial variation but a structural determinant of functional pharmacology. The target compound's 1,2,4-oxadiazole core thus positions it as an inhibitor candidate, whereas analogous compounds built on a 1,3,4-oxadiazole core would likely exhibit a divergent and potentially counterproductive biological profile.

Ion Channel Pharmacology Regioisomer Selectivity Medicinal Chemistry

Physicochemical Property Divergence from the 4-Methyl and 4-Fluoro Analogs

The pharmaceutical industry frequently employs halogen substitution to modulate drug properties. Replacing the chlorine atom of the target compound with a bioisosteric methyl or fluorine group results in markedly different molecular properties. While direct biological data for the 4-methyl and 4-fluoro analogs is not publicly available, the physicochemical consequences of this substitution are precedented in the literature [1]. Chlorine contributes to a higher molecular weight (309.75 g/mol) and molar refractivity (77.7 cm³) compared to fluorine or methyl substituents, which directly impacts molecular recognition events such as halogen bonding with protein targets.

Bioisosteric Replacement Drug Discovery Property Optimization

Key Application Scenarios for 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide in Drug Discovery


CNS Drug Discovery: A Profile-Validated Starting Point for SLACK Channel Modulators

Based on the class-level SAR demonstrating that 1,2,4-oxadiazoles are CNS-penetrant scaffolds [1] and the favorable LogP of 2.24 for the target compound falling within CNS drug space , this compound serves as a privileged intermediate for developing novel SLACK (KNa1.1) potassium channel inhibitors to treat KCNT1-associated epilepsies. The 4-chlorophenyl moiety provides a tractable site for late-stage functionalization, while retaining the necessary lipophilicity for BBB penetration.

Chemical Biology Tool Compound Development: Selectivity Screening Assays

The unique 1,2,4-oxadiazole regioisomer of this compound is essential for selectivity panels targeting ion channels, where 1,3,4-oxadiazole analogs exhibit a functional mode switch from inhibition to activation [1]. Using this specific regioisomer ensures the observed pharmacological effect is attributable to the intended molecular mechanism.

Fragment-Based Drug Discovery (FBDD) Library: Halogen Bonding Probes

The specific 4-chloro substituent provides a halogen-bond donor capability that cannot be offered by its 4-methoxy (LogP 1.64) or 2-chloro (tPSA 64 Ų) analogs. This compound can serve as a probe in crystallography and biophysical fragment screens to identify protein-ligand interactions that exploit halogen bonding, a key determinant of specificity in hit-to-lead campaigns.

Pharmacokinetic Profiling: Comparative Microsomal Stability Studies

As a reference compound for metabolic stability studies on 1,2,4-oxadiazole scaffolds, this molecule can be used for head-to-head comparisons with its 4-methoxy and 2-chloro isomers. Such studies would generate quantitative intrinsic clearance data, guiding medicinal chemists on optimal aryl substitution for metabolic stability, a common liability in the class [1].

Quote Request

Request a Quote for 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.